molecular formula C8H10N2O B1362442 N-(4-Pyridinylmethyl)acetamide CAS No. 23974-15-4

N-(4-Pyridinylmethyl)acetamide

Cat. No. B1362442
CAS RN: 23974-15-4
M. Wt: 150.18 g/mol
InChI Key: MZCVTBJXTMEQLJ-UHFFFAOYSA-N
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Description

“N-(4-Pyridinylmethyl)acetamide” is a chemical compound with the CAS Number: 23974-15-4 . It has a molecular weight of 150.18 . The IUPAC name for this compound is N-(4-pyridinylmethyl)acetamide .


Molecular Structure Analysis

The molecular structure of “N-(4-Pyridinylmethyl)acetamide” is represented by the formula C8H10N2O . The InChI code for this compound is 1S/C8H10N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“N-(4-Pyridinylmethyl)acetamide” has a melting point of 68-70 degrees Celsius . The compound’s molecular weight is 150.18 .

Scientific Research Applications

  • Chemical Synthesis and Rearrangements : A study described the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, resulting in pyridin-4-yl α-substituted acetamide products. This rearrangement reaction, involving an N-acylated intermediate, allows for a formal two-carbon insertion, expanding the scope of synthetic chemistry (Getlik et al., 2013).

  • Ligand Synthesis for Metal Complexes : Research has been conducted on N-(2-Pyridyl)acetamide complexes with metals like palladium(II), cobalt(II), nickel(II), and copper(II). These studies explored the magnetic susceptibilities, infrared, electronic, and PMR spectra of these complexes, contributing to the field of inorganic chemistry and coordination compounds (Nonoyama et al., 1975).

  • Chemical Analysis Techniques : Bis(trimethylsilyl)acetamide has been utilized in the silylation of lipolysis products for gas-liquid chromatography. This technique allows for the direct injection of the pyridine solution containing the sample and silylating agent onto the column, simplifying the analysis process (Tallent & Kleiman, 1968).

  • Material Science Applications : N-(4-Pyridinylmethyl)acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. Their effectiveness in protecting steel coupons in acidic and oil mediums has been investigated, demonstrating potential applications in material science and engineering (Yıldırım & Cetin, 2008).

  • Pharmaceutical Research : While avoiding the specifics of drug use and side effects, it's worth noting that derivatives of N-(4-Pyridinylmethyl)acetamide have been explored in the development of new drugs, demonstrating the compound's relevance in pharmaceutical research. For example, research into pyridone and chromenopyridone derivatives, related to this compound, for their anti-inflammatory, ulcerogenic, and antipyretic properties has been conducted (Fayed et al., 2021).

Safety And Hazards

The safety information available indicates that “N-(4-Pyridinylmethyl)acetamide” is an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

N-(pyridin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCVTBJXTMEQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302618
Record name N-(4-Pyridinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Pyridinylmethyl)acetamide

CAS RN

23974-15-4
Record name 23974-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Pyridinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is prepared by the procedure of Example 12 using 25 g of 4-(aminomethyl)pyridine, 25.1 ml of acetic anhydride, 2.26 g of 4-dimethylaminopyridine, 80 ml of pyridine and stirring at room temperature for 68 hours. The residue is purified by column chromatography (silica gel:20% methyl alcohol/ethyl acetate) to give 3.82 g of desired product as orange crystals.
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25 g
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2.26 g
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80 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Substituting 4-(aminomethyl)pyridine for the 2-(2-methylaminoethyl)pyridine of Example 16, and following the procedure described therein, gives trans-2-[[2-[3,5-bis(1,1-dimethylethyl)phenyl]thio]cyclohexyl]thio]-N-(4-pyridinylmethyl)-acetamide.
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0 (± 1) mol
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reactant
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2-(2-methylaminoethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Pernak, J Drygas - Industrial & engineering chemistry research, 2000 - ACS Publications
Methyl (2-oxo-1-pyrrolidinyl)acetate reacts with (aminomethyl)pyridines with the elimination of methanol to form (2-oxo-1-pyrrolidinyl)(N-pyridinylmethyl)acetamide, which, quaternized …
Number of citations: 5 pubs.acs.org
FF García, D Musikant, JL Escalona… - ACS Medicinal …, 2023 - ACS Publications
In our search for new safe antiparasitic agents, an enzymatic pathway was applied to synthesize a series of N-pyridinylmethyl amides derived from structurally different carboxylic acids. …
Number of citations: 2 pubs.acs.org

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